2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3,4-dimethoxybenzaldehyde.
Formation of Triazole Ring: The 4-chlorobenzoic acid undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the triazole ring.
Thiol Formation: The triazole intermediate is then converted into a thiol derivative.
Condensation Reaction: The thiol derivative reacts with 3,4-dimethoxybenzaldehyde under specific conditions to form the final compound.
Chemical Reactions Analysis
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties due to the presence of the triazole ring and the chlorophenyl group.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Compared to other similar compounds, 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide exhibits unique properties:
Properties
Molecular Formula |
C22H24ClN5O3S |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C22H24ClN5O3S/c1-5-28-21(15-6-9-17(23)10-7-15)26-27-22(28)32-13-20(29)25-24-14(2)16-8-11-18(30-3)19(12-16)31-4/h6-12H,5,13H2,1-4H3,(H,25,29)/b24-14- |
InChI Key |
XXONUTRKYFEABQ-OYKKKHCWSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(/C)\C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.